Cis-(Oxalatodiammine)platinum(II) is a platinum-based coordination compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticancer agent. This compound is characterized by its unique ligand arrangement, which includes oxalate and diamine ligands coordinated to a platinum(II) center. The structural configuration of this compound plays a significant role in its biological activity and stability.
The synthesis and characterization of cis-(Oxalatodiammine)platinum(II) have been reported in various scientific studies, highlighting its potential therapeutic applications. Notably, research has focused on the synthesis of platinum(II) complexes and their interactions with biological molecules, particularly deoxyribonucleic acid (DNA) .
Cis-(Oxalatodiammine)platinum(II) belongs to the class of platinum(II) complexes, which are often used in cancer therapy. These compounds are known for their ability to form covalent bonds with DNA, leading to cellular apoptosis. The classification of this compound can be further detailed based on its ligands and coordination geometry.
The synthesis of cis-(Oxalatodiammine)platinum(II) typically involves the reaction of platinum(II) salts, such as potassium tetrachloroplatinate(II), with oxalic acid and a suitable diamine ligand. The general method includes:
The yield and purity of the synthesized compound can be assessed using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. For example, the characteristic peaks in the nuclear magnetic resonance spectra can confirm the presence of the oxalate and diamine ligands .
Cis-(Oxalatodiammine)platinum(II) exhibits a square planar geometry typical for platinum(II) complexes. The oxalate ligand coordinates through its carboxylate groups, while the diamine ligand occupies the remaining coordination sites.
Cis-(Oxalatodiammine)platinum(II) can undergo several chemical reactions:
The kinetics of these reactions can vary based on pH, temperature, and the presence of competing ligands or biomolecules.
The mechanism through which cis-(Oxalatodiammine)platinum(II) exerts its anticancer effects primarily involves:
Studies have shown that cis-(Oxalatodiammine)platinum(II) exhibits IC₅₀ values indicative of its potency against various cancer cell lines.
Cis-(Oxalatodiammine)platinum(II) is primarily researched for its potential applications in cancer therapy due to its ability to induce DNA damage in malignant cells. Its analogs are being explored for:
Oxalate functions as a chelate ligand occupying two coordination sites in the platinum(II) square-planar geometry. Its incorporation leverages the kinetic inertness conferred by ring closure, significantly slowing hydrolysis compared to monodentate leaving groups like chloride (Cl⁻). This inertness is quantified by hydrolysis rates: oxalate-based complexes exhibit hydrolysis constants (k~hyd~) orders of magnitude lower than cisplatin. For instance, carboplatin ([Pt(NH₃)₂(CBDCA)], CBDCA = 1,1-cyclobutanedicarboxylato) hydrolyzes nearly twice as slowly as cisplatin, translating to reduced off-target binding and lower toxicity profiles [1] [3].
The synthesis of cis-[Pt(NH₃)₂(ox)] typically employs direct anion metathesis using a reactive cis-diammineplatinum(II) precursor and a soluble oxalate salt (e.g., K₂ox, Na₂ox). Common precursors include:
The reaction proceeds via associative substitution, where the oxalate displaces labile ligands (I⁻, H₂O, NO₃⁻). Chelation is often facilitated in aqueous solution at moderate temperatures (40-60°C). Crucially, the steric bulk and charge delocalization within the oxalate ligand influence the complex's solubility and reactivity profile. Compared to bulkier dicarboxylates like 1,1-cyclobutanedicarboxylate (CBDCA) or benzylmalonate (bzmal), oxalate offers minimal steric hindrance but high charge density, impacting both synthesis kinetics and biological interactions [3].
Table 1: Key Properties of Dicarboxylate Leaving Groups in Platinum(II) Complexes
Leaving Group (X) | Formula | Chelate Ring Size | Relative Hydrolysis Rate | Steric Bulk | Common Precursor Used |
---|---|---|---|---|---|
Oxalate (ox) | ⁻O₂C-CO₂⁻ | 5-membered | Low | Low | cis-[Pt(NH₃)₂I₂], cis-[Pt(NH₃)₂(H₂O)₂]²⁺ |
Malonate (mal) | ⁻O₂C-CH₂-CO₂⁻ | 6-membered | Low-Moderate | Low | cis-[Pt(NH₃)₂I₂] |
1,1-CBDCA | ⁻O₂C-C₄H₆-CO₂⁻ | 6-membered | Very Low | Moderate | cis-[Pt(NH₃)₂I₂] |
Benzylmalonate (bzmal) | ⁻O₂C-CH(C₇H₇)-CO₂⁻ | 6-membered | Moderate | High | cis-[Pt(NH₃)₂I₂] |
The classical Dhara's method, developed for cisplatin synthesis, provides the foundational route for generating high-purity cis-diammine intermediates essential for oxalate complexation [1]. This method avoids the formation of the undesired trans isomer or Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) common in direct ammoniation of K₂[PtCl₄]. The standard Dhara protocol involves:
For cis-oxalato complexes, Step 4 is modified:
The high trans effect of iodide (I⁻) in the [PtI₄]²⁻ intermediate ensures exclusive formation of the cis-[Pt(NH₃)₂I₂] isomer. Subsequent Ag⁺ treatment quantitatively removes I⁻, generating the highly reactive diaqua species. This species readily undergoes ligand substitution with oxalate²⁻. The reaction is typically monitored by 195Pt NMR spectroscopy, showing distinct shifts for the diaqua intermediate (δ ≈ -2000 to -2100 ppm) and the final oxalato product (δ ≈ -2100 to -2200 ppm) [1] [3]. Adaptations involve using solvents like DMF or water-alcohol mixtures for less soluble amines or dicarboxylates. Purification is achieved via recrystallization from water or dilute nitric acid.
While cis-[Pt(NH₃)₂(ox)] itself is achiral, its most therapeutically significant analogue, oxaliplatin ([Pt(R,R-dach)(ox)]), incorporates the chiral 1,2-diaminocyclohexane (dach) carrier ligand. The (R,R) and (S,S) enantiomers of dach exhibit distinct biological activities, necessitating optical resolution during synthesis [3] [5]. Key techniques include:
Once resolved, the (R,R)-dach ligand is coordinated to platinum using Dhara's method adapted for diamine ligands:
The lipophilicity and spatial orientation of the dach ligand profoundly influence cellular uptake and DNA adduct formation compared to ammine ligands, explaining oxaliplatin's ability to overcome cisplatin resistance [3] [5].
Table 2: Characteristics of Platinum(II) Oxalato Complexes with Chiral Diamines
Diamine Ligand (Am₂) | Configuration | Relative Lipophilicity | Impact on DNA Adduct Structure | Cellular Uptake vs. Ammine |
---|---|---|---|---|
Ethylenediamine (en) | N/A (Achiral) | Low | Similar to cisplatin | Similar |
(R,R)-1,2-DACH | R,R | High | Distinct bending/distortion | Enhanced |
(S,S)-1,2-DACH | S,S | High | Similar to R,R adduct | Enhanced (but different activity profile) |
Tetramethylenediamine (temed) | N/A (Achiral) | Moderate | Less studied | Moderate increase |
The synthesis of cis-diammine/diamine platinum(II) precursors relies critically on the trans effect series, governing the kinetics and stereochemistry of ligand substitution reactions. The trans effect describes the kinetic labilization of ligands trans to a particular ligand during associative substitution. The approximate order is:CN⁻ ≈ CO ≈ C₂H₄ > H⁻ ≈ PR₃ > CH₃⁻ > SC(NH₂)₂ ≈ I⁻ ≈ NO₂⁻ ≈ SCN⁻ > Br⁻ > Cl⁻ > Py ≈ NH₃ ≈ H₂O > OH⁻ > F⁻
This principle is exploited strategically:
Understanding the trans effect allows precise control over precursor synthesis, ensuring high isomeric purity critical for the subsequent formation of well-defined oxalato complexes like cis-[Pt(NH₃)₂(ox)] and its derivatives [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7